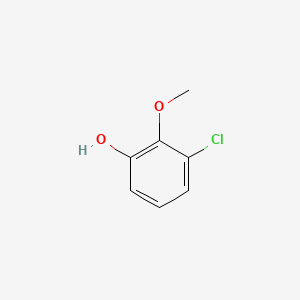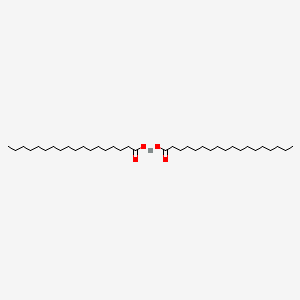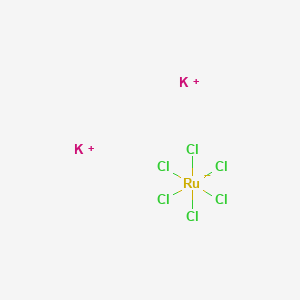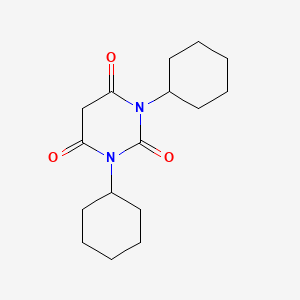
1,3-Dicyclohexylbarbituric acid
概要
説明
1,3-Dicyclohexylbarbituric acid: is a chemical compound with the molecular formula C16H24N2O3 and a molecular weight of 292.37 g/mol . It is a derivative of barbituric acid, characterized by the presence of two cyclohexyl groups attached to the nitrogen atoms in the barbituric acid structure. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions:
1,3-Dicyclohexylbarbituric acid can be synthesized through the reaction of N,N’-dicyclohexylurea with malonic acid in the presence of acetic acid as a solvent and acetic anhydride as a dehydrating agent . The reaction conditions are relatively mild, and the process is straightforward, resulting in a high yield of the desired product.
Industrial Production Methods:
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high purity and yield. The use of efficient purification techniques, such as recrystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions:
1,3-Dicyclohexylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the barbituric acid core.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or can be used.
Reduction: Reducing agents like or are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids , while reduction can produce alcohols or amines .
科学的研究の応用
1,3-Dicyclohexylbarbituric acid has a wide range of applications in scientific research:
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,3-dicyclohexylbarbituric acid involves its interaction with molecular targets such as hypoxia-inducible factors (HIF) . The compound inhibits the activity of HIF-prolyl hydroxylase, leading to the stabilization of HIF and subsequent modulation of gene expression . This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of HIF can suppress tumor growth and angiogenesis.
類似化合物との比較
- 1,3-Dicyclohexyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid
- 1,3-Dicyclohexyl-5-(phenylamino)methylene-2,4,6-trioxohexahydropyrimidine
Comparison:
1,3-Dicyclohexylbarbituric acid is unique due to its specific substitution pattern on the barbituric acid core. The presence of cyclohexyl groups imparts distinct steric and electronic properties, making it different from other barbituric acid derivatives. These unique features contribute to its specific biological activities and applications in various fields.
特性
IUPAC Name |
1,3-dicyclohexyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c19-14-11-15(20)18(13-9-5-2-6-10-13)16(21)17(14)12-7-3-1-4-8-12/h12-13H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZQJMWBZWAUKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CC(=O)N(C2=O)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30957235 | |
| Record name | 1,3-Dicyclohexyl-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30957235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35824-91-0 | |
| Record name | 1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35824-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Barbituric acid, 1,3-dicyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035824910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dicyclohexyl-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30957235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,3-dicyclohexylbarbituric acid synthesized?
A1: this compound can be obtained through the photolysis of 1,3-dicyclohexyl-5-diazobarbituric acid in ethanol under an inert atmosphere (absence of air) [].
Q2: Does this compound exhibit any biological activity?
A2: While this compound itself is not extensively studied for biological activity, its structural analog, 5-(aminomethinyl)-1,3-dicyclohexylbarbituric acid, has demonstrated antineoplastic effects []. This suggests that modifications to the barbituric acid scaffold, particularly at the 5-position, can influence biological activity and warrant further investigation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


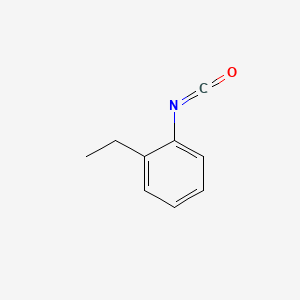
![2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B1583987.png)
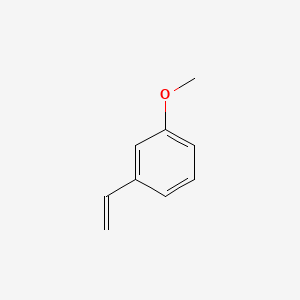
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide](/img/structure/B1583989.png)
![Methyl 2-[2-thiazolin-2-ylthio]acetate](/img/structure/B1583992.png)

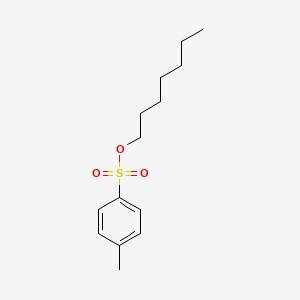

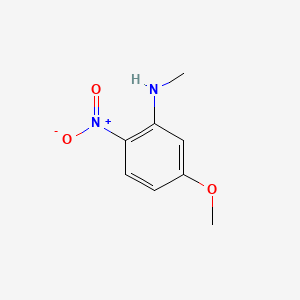
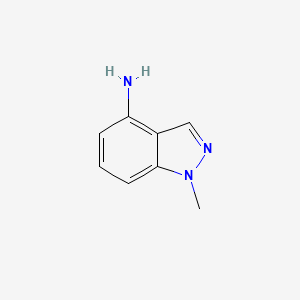
![Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate](/img/structure/B1583999.png)
